Superior Protection of Enzyme Photoinactivation Compared to Azide Ion
2-Thiolhistidine demonstrates significantly higher protective efficacy against photosensitized enzyme inactivation compared to the commonly used antioxidant azide ion (N3−). At a protector-to-enzyme molar ratio of 2:1, 2-thiol-L-histidine and 3-methyl-L-histidine provided more effective protection than N3− [1]. This indicates a superior capacity to quench reactive oxygen species generated during photodynamic reactions.
| Evidence Dimension | Protection against photoinactivation (qualitative, ratio-dependent) |
|---|---|
| Target Compound Data | Protected enzymes more effectively than N3− at a 2:1 molar ratio |
| Comparator Or Baseline | Azide ion (N3−), same molar ratio |
| Quantified Difference | Greater protective effect observed at the same molar ratio |
| Conditions | Bovine milk lactoperoxidase, eel acetylcholinesterase, and Aeromonas aminopeptidase exposed to visible light with 2,3-butanedione and 1-phenyl-1,2-propanedione as photosensitizers |
Why This Matters
For researchers requiring enzyme stabilization in photochemical or photo-oxidative environments, 2-thiolhistidine offers a quantifiably better alternative to traditional azide-based quenching systems.
- [1] Mäkinen, K. K., & Mäkinen, P. L. (1982). Oxidation, photosensitized by certain diketones, of enzymes and protection against such oxidation by histidine derivatives. Bioscience Reports, 2(3), 169–175. View Source
